molecular formula C20H30N2O B12612680 5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 917610-52-7

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B12612680
CAS No.: 917610-52-7
M. Wt: 314.5 g/mol
InChI Key: MWJGTJIQMGAFJX-UHFFFAOYSA-N
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Description

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one is a derivative of the 1,4-benzodiazepine family, which is known for its wide range of biological activities and therapeutic applications. This compound features a benzodiazepine core structure with an undecyl side chain, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one typically involves the condensation of an appropriate benzodiazepine precursor with an undecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodiazepine core or the undecyl side chain.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the benzodiazepine ring or the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of benzodiazepine derivatives.

Scientific Research Applications

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, such as anxiolytic, anticonvulsant, and sedative effects.

    Medicine: Research is ongoing to explore its therapeutic potential in treating conditions like anxiety, epilepsy, and insomnia.

    Industry: It may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. By binding to specific sites on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.

    Midazolam: Another benzodiazepine used for its sedative and anesthetic effects.

    Alprazolam: Commonly used for its anxiolytic and antidepressant properties.

Uniqueness

5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its undecyl side chain, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural variation can influence its solubility, bioavailability, and interaction with biological targets, potentially leading to novel therapeutic applications.

Properties

CAS No.

917610-52-7

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

5-undecyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C20H30N2O/c1-2-3-4-5-6-7-8-9-10-14-18-17-13-11-12-15-19(17)22-20(23)16-21-18/h11-13,15H,2-10,14,16H2,1H3,(H,22,23)

InChI Key

MWJGTJIQMGAFJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NCC(=O)NC2=CC=CC=C21

Origin of Product

United States

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